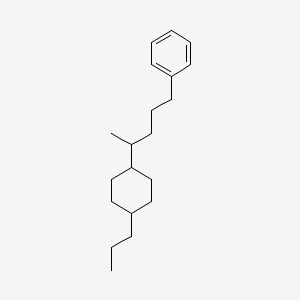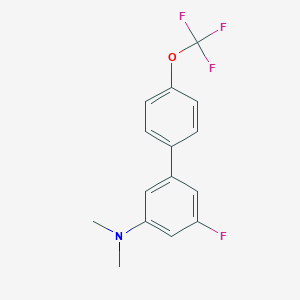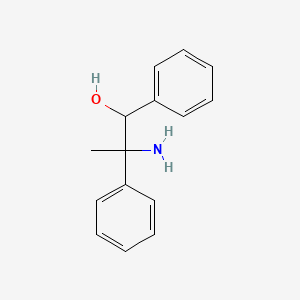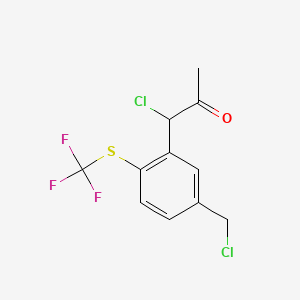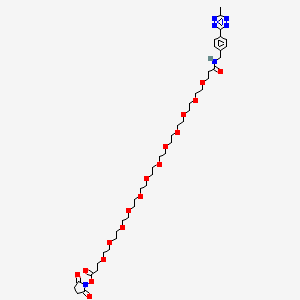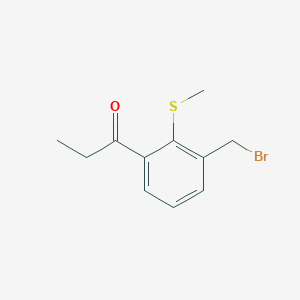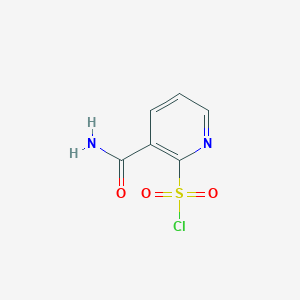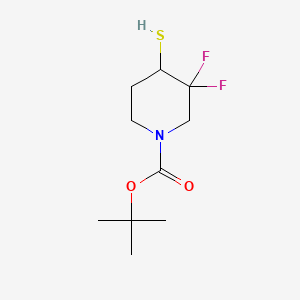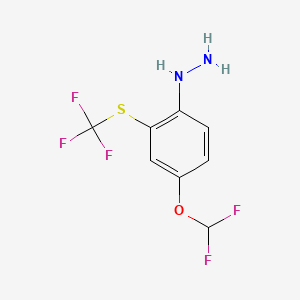![molecular formula C13H16ClN3O B14058543 trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)
trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: is a complex organic compound featuring a cyclohexyl group bonded to a methanol moiety and an 8-chloroimidazo[1,5-a]pyrazin-3-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the 8-chloroimidazo[1,5-a]pyrazine core, followed by the introduction of the cyclohexyl group through a series of substitution and addition reactions. The final step involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
化学反応の分析
Types of Reactions
((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom in the imidazo[1,5-a]pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted imidazo[1,5-a]pyrazine derivatives.
科学的研究の応用
((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
8-chloroimidazo[1,5-a]pyrazine: Shares the imidazo[1,5-a]pyrazine core but lacks the cyclohexyl and methanol groups.
Cyclohexylmethanol: Contains the cyclohexyl and methanol groups but lacks the imidazo[1,5-a]pyrazine moiety.
Uniqueness: : ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
特性
分子式 |
C13H16ClN3O |
|---|---|
分子量 |
265.74 g/mol |
IUPAC名 |
[4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H16ClN3O/c14-12-11-7-16-13(17(11)6-5-15-12)10-3-1-9(8-18)2-4-10/h5-7,9-10,18H,1-4,8H2 |
InChIキー |
KSHYLWKJWLZXSZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CO)C2=NC=C3N2C=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B14058461.png)
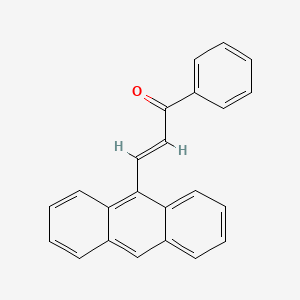
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
